molecular formula C23H24O2 B3137585 2-[(4-heptylphenyl)methylene]-1H-indene-1,3(2H)-dione CAS No. 439108-61-9

2-[(4-heptylphenyl)methylene]-1H-indene-1,3(2H)-dione

Cat. No.: B3137585
CAS No.: 439108-61-9
M. Wt: 332.4 g/mol
InChI Key: MDLWQKYIMSTWFT-UHFFFAOYSA-N
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Description

2-[(4-Heptylphenyl)methylene]-1H-indene-1,3(2H)-dione is a chemical compound with the CAS number 439108-61-9 . It is used for research and development purposes .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results. .

Scientific Research Applications

Stimulus-Responsive Fluorescent Properties

  • The molecule is part of a group of compounds that exhibit different stimulus-responsive fluorescent properties, including reversible piezochromism and solvent-induced emission changes. This is attributed to the transformation between crystalline and amorphous states, making it suitable for applications like cell imaging (Lei et al., 2016).

Synthesis Methods

  • Efficient synthesis methods for derivatives of this compound have been developed, including ultrasound-assisted synthesis and palladium-catalyzed carbonylative annulation reactions. These methods offer advantages like the use of environmentally benign solvents and good to excellent yields, broadening its accessibility for research and application (Ghahremanzadeh et al., 2011; Zhang et al., 2015).

Structural Analysis

  • Detailed structural analysis of this compound and its derivatives, including Raman and FTIR vibrational analysis, has been conducted. This research aids in understanding the molecule's reactivity and properties, such as its non-planar skeleton and molecular electrostatic potential surface (Pathak et al., 2012; Prasad et al., 2010).

Electrocatalytic Properties

  • Research has shown that certain derivatives of this compound exhibit significant electrocatalytic properties, particularly for oxygen evolution reactions. This highlights its potential in energy-related applications, such as in fuel cells or water-splitting technologies (Anamika et al., 2020).

Crystal Structure Studies

  • Studies have been conducted to determine the crystal structure of various derivatives, providing insights into molecular arrangements and potential applications in materials science (Poorheravi et al., 2007).

Polymer Toughening

  • It has been used in the synthesis of bifunctional monomers derived from lactide for toughening polylactide, demonstrating its potential in enhancing material properties (Jing & Hillmyer, 2008).

Safety and Hazards

The safety data sheet for 2-[(4-heptylphenyl)methylene]-1H-indene-1,3(2H)-dione indicates that it can cause skin irritation (Category 2), eye irritation (Category 2A), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

2-[(4-heptylphenyl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O2/c1-2-3-4-5-6-9-17-12-14-18(15-13-17)16-21-22(24)19-10-7-8-11-20(19)23(21)25/h7-8,10-16H,2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLWQKYIMSTWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501212033
Record name 2-[(4-Heptylphenyl)methylene]-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501212033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439108-61-9
Record name 2-[(4-Heptylphenyl)methylene]-1H-indene-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439108-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Heptylphenyl)methylene]-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501212033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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